4'-Fluoro-2-(trifluoromethoxy)biphenyl-5-amine
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Overview
Description
4’-Fluoro-2-(trifluoromethoxy)biphenyl-5-amine is an organic compound that features both fluorine and trifluoromethoxy groups. These functional groups are known for their unique chemical properties, such as high electronegativity and stability, which make them valuable in various fields of research and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4’-Fluoro-2-(trifluoromethoxy)biphenyl-5-amine can be achieved through several methods, including the Suzuki-Miyaura coupling reaction. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions typically include mild temperatures and the use of a base, such as potassium carbonate, to facilitate the coupling process .
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the Suzuki-Miyaura coupling reaction, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This can include the use of more efficient catalysts and reaction conditions tailored to large-scale production .
Chemical Reactions Analysis
Types of Reactions
4’-Fluoro-2-(trifluoromethoxy)biphenyl-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Conditions for substitution reactions can vary widely, but often involve the use of bases or acids to facilitate the reaction.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines .
Scientific Research Applications
4’-Fluoro-2-(trifluoromethoxy)biphenyl-5-amine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4’-Fluoro-2-(trifluoromethoxy)biphenyl-5-amine involves its interaction with specific molecular targets and pathways. The compound’s fluorine and trifluoromethoxy groups can influence its binding affinity and selectivity for these targets, potentially leading to various biological effects . The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-Fluoro-5-(trifluoromethoxy)aniline: Shares similar functional groups and can be used in similar applications.
3,5-Difluoro-3’-(trifluoromethoxy)biphenyl-4-amine:
Uniqueness
4’-Fluoro-2-(trifluoromethoxy)biphenyl-5-amine is unique due to its specific arrangement of functional groups, which can confer distinct chemical and biological properties. This uniqueness can make it particularly valuable in certain research and industrial applications .
Properties
Molecular Formula |
C13H9F4NO |
---|---|
Molecular Weight |
271.21 g/mol |
IUPAC Name |
3-(4-fluorophenyl)-4-(trifluoromethoxy)aniline |
InChI |
InChI=1S/C13H9F4NO/c14-9-3-1-8(2-4-9)11-7-10(18)5-6-12(11)19-13(15,16)17/h1-7H,18H2 |
InChI Key |
IRZKUENLJGMPCY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=C(C=CC(=C2)N)OC(F)(F)F)F |
Origin of Product |
United States |
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